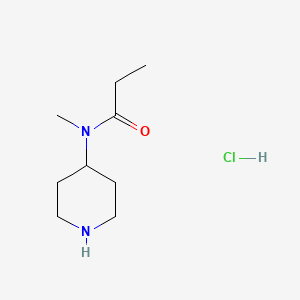

N-Methyl-N-(piperidin-4-yl)propionamidehydrochloride

Description

N-Methyl-N-(piperidin-4-yl)propionamidehydrochloride is a versatile small molecule scaffold used in various research and industrial applications. It is a hydrochloride salt of N-Methyl-N-(piperidin-4-yl)propionamide, characterized by its molecular formula C9H19ClN2O and a molecular weight of 206.71 g/mol . This compound is primarily utilized in pharmaceutical testing and as a building block in organic synthesis .

Properties

IUPAC Name |

N-methyl-N-piperidin-4-ylpropanamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O.ClH/c1-3-9(12)11(2)8-4-6-10-7-5-8;/h8,10H,3-7H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYGWZJRBJROOQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N(C)C1CCNCC1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(piperidin-4-yl)propionamidehydrochloride typically involves the reaction of N-Methylpiperidine with propionyl chloride under controlled conditions. The reaction proceeds as follows:

- The reaction mixture is stirred at room temperature for several hours.

- The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

N-Methylpiperidine: is reacted with in the presence of a base such as .

Industrial Production Methods

In industrial settings, the production of N-Methyl-N-(piperidin-4-yl)propionamidehydrochloride follows a similar synthetic route but on a larger scale. The process involves:

Batch or continuous flow reactors: to ensure efficient mixing and reaction control.

Purification steps: such as crystallization or recrystallization to obtain high-purity product.

Quality control measures: to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(piperidin-4-yl)propionamidehydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be modified with different substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of N-Methyl-N-(piperidin-4-yl)propionic acid.

Reduction: Formation of N-Methyl-N-(piperidin-4-yl)propan-1-amine.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : The compound serves as a scaffold in organic synthesis, facilitating the development of more complex molecules. Its versatility allows chemists to modify the piperidine ring for various applications.

Biology

- Enzyme Interaction Studies : It is employed in research focused on enzyme interactions, particularly as an acetylcholinesterase inhibitor, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's disease.

| Enzyme | IC₅₀ Value (μM) |

|---|---|

| Acetylcholinesterase | 8.6 |

| Urease | Strong inhibition observed |

Medicine

- Therapeutic Potential : Investigated for analgesic and anti-inflammatory properties. In vitro studies have shown that it can reduce inflammatory markers such as nitric oxide and inducible nitric oxide synthase in macrophage cell lines.

| Inflammatory Marker | Effect |

|---|---|

| Nitric Oxide | Decreased |

| iNOS | Decreased |

Antibacterial Activity

Research indicates that N-Methyl-N-(piperidin-4-yl)propionamide hydrochloride exhibits moderate to strong antibacterial properties against various bacterial strains.

| Bacterial Strain | Activity Level |

|---|---|

| Salmonella typhi | Moderate to Strong |

| Bacillus subtilis | Moderate to Strong |

Case Studies and Research Findings

- Antibacterial Activity Study : A screening of synthesized piperidine derivatives revealed enhanced antibacterial effects against Salmonella typhi and Bacillus subtilis, supporting the potential therapeutic applications of these compounds.

- Enzyme Inhibition Research : A structure-activity relationship study indicated that modifications to the piperidine structure significantly impacted acetylcholinesterase inhibitory activity, suggesting further optimization could yield more effective inhibitors.

- Anti-inflammatory Mechanism Investigation : Research involving RAW 264.7 macrophages demonstrated that treatment with N-Methyl-N-(piperidin-4-yl)propionamide hydrochloride led to a significant decrease in inflammatory cytokines and mediators, positioning it as a candidate for developing anti-inflammatory therapies.

Mechanism of Action

The mechanism of action of N-Methyl-N-(piperidin-4-yl)propionamidehydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The piperidine ring plays a crucial role in its binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

- N-Methyl-N-(piperidin-4-yl)benzamide

- N-Methyl-N-(piperidin-4-yl)butyramide

- N-Methyl-N-(piperidin-4-yl)acetamide

Uniqueness

N-Methyl-N-(piperidin-4-yl)propionamidehydrochloride is unique due to its specific structural features, including the propionamide group and the piperidine ring. These features confer distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

Biological Activity

N-Methyl-N-(piperidin-4-yl)propionamide hydrochloride, a compound featuring a piperidine moiety, has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its pharmacological potential.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : C₉H₁₉ClN₂O

- Molecular Weight : 196.72 g/mol

- CAS Number : 1286274-83-6

The presence of the piperidine ring is significant, as piperidine derivatives are known for their varied biological properties, including antibacterial, anti-inflammatory, and anticancer activities.

1. Antibacterial Activity

Research indicates that compounds containing the piperidine nucleus exhibit notable antibacterial properties. In studies assessing antibacterial efficacy, N-Methyl-N-(piperidin-4-yl)propionamide hydrochloride demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

| Bacterial Strain | Activity Level |

|---|---|

| Salmonella typhi | Moderate to Strong |

| Bacillus subtilis | Moderate to Strong |

| Other strains (not specified) | Weak to Moderate |

2. Enzyme Inhibition

The compound has shown promising results as an enzyme inhibitor. Specifically, it acts as an acetylcholinesterase (AChE) inhibitor, which is crucial in treating conditions like Alzheimer's disease. The inhibitory activity was measured with an IC₅₀ value indicating the concentration required to inhibit 50% of enzyme activity.

| Enzyme | IC₅₀ Value (μM) |

|---|---|

| Acetylcholinesterase | 8.6 |

| Urease | Strong inhibition observed |

In one study, various derivatives of propionamide were synthesized and tested for their AChE inhibitory activity, with some derivatives showing enhanced potency .

3. Anti-inflammatory Properties

The anti-inflammatory potential of N-Methyl-N-(piperidin-4-yl)propionamide hydrochloride has also been explored. In vitro assays using macrophage cell lines demonstrated that this compound could reduce levels of inflammatory markers such as nitric oxide (NO) and inducible nitric oxide synthase (iNOS), which are indicative of inflammation .

Case Studies and Research Findings

Several studies have highlighted the biological activities of piperidine derivatives, including N-Methyl-N-(piperidin-4-yl)propionamide hydrochloride:

- Study on Antibacterial Activity : A comprehensive screening of synthesized piperidine derivatives revealed that those with specific substituents exhibited enhanced antibacterial effects against Salmonella typhi and Bacillus subtilis, supporting the potential therapeutic applications of these compounds .

- Enzyme Inhibition Research : In a structure-activity relationship study, modifications to the piperidine structure significantly impacted AChE inhibitory activity, suggesting that further optimization could yield even more effective inhibitors .

- Anti-inflammatory Mechanism Investigation : Research involving RAW 264.7 macrophages indicated that treatment with N-Methyl-N-(piperidin-4-yl)propionamide hydrochloride led to a significant decrease in inflammatory cytokines and mediators, positioning it as a candidate for developing anti-inflammatory therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.